molecular formula C19H38O3 B1252755 1-O-[(E)-hexadecen-1-yl]-sn-glycerol

1-O-[(E)-hexadecen-1-yl]-sn-glycerol

Cat. No.: B1252755
M. Wt: 314.5 g/mol
InChI Key: CBTIUALKZHXQNM-VVLLFNJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-[(E)-Hexadecen-1-yl]-sn-glycerol is a monoalkylglycerol ether lipid characterized by a 16-carbon alkyl chain with a single trans (E)-configured double bond at the C1 position. This compound belongs to the broader class of ether lipids, which are critical components of cell membranes and play roles in signaling, inflammation, and metabolic regulation . Unlike ester-linked lipids, ether lipids like this compound exhibit enhanced metabolic stability due to their ether bond, making them valuable in biomedical research .

Properties

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

(2S)-3-[(E)-hexadec-1-enoxy]propane-1,2-diol

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h15-16,19-21H,2-14,17-18H2,1H3/b16-15+/t19-/m0/s1

InChI Key

CBTIUALKZHXQNM-VVLLFNJHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Chain Variations

Table 1: Structural Comparison of Ether Lipids
Compound Name Alkyl Chain Length Double Bond Position/Configuration Substituents Source/Application
1-O-[(E)-Hexadecen-1-yl]-sn-glycerol C16 C1, (E) None Synthetic/Marine organisms
1-O-(Z-Docos-15’-enyl)-sn-glycerol C22 C15, (Z) None Marine sponge Guitarra abbotti
1-O-(Z-Tetradec-3-enyl)-sn-glycerol C14 C3, (Z) None Jellyfish Nemopilema nomurai
1-O-Hexadecyl-2-O-methyl-sn-glycerol C16 None (saturated) 2-O-Methyl Synthetic antitumor agent
1-O-[9-(10-Pyrenyl)]nonyl-sn-glycerol (pAG) C9 None (fluorescent tag) Pyrene fluorophore Cellular tracking studies

Key Observations :

  • Chain Length and Unsaturation : The target compound’s C16 chain and E-configuration distinguish it from marine-derived analogs like 1-O-(Z-Docos-15’-enyl)-sn-glycerol (C22, Z-configuration) . Longer chains (C18–C24) in marine lipids enhance membrane integration, while shorter chains (C14–C16) improve solubility .
  • Functional Groups : The 2-O-methyl derivative () exhibits altered solubility and cytotoxicity compared to unsubstituted analogs, highlighting the impact of ether lipid modifications on bioactivity .

Key Observations :

  • The target compound is synthesized via EDAC/DMAP-mediated acylation, achieving high yields (90–92%) and enantiopurity (>98% ee) .
  • Marine-derived analogs require complex isolation and derivatization (e.g., GC/MS for double bond localization) , whereas fluorescent analogs like pAG involve specialized tagging .
Table 3: Bioactivity Comparison
Compound Name Cytotoxicity (IC50) Anti-Inflammatory Activity Metabolic Integration Key Findings
1-O-[(E)-Hexadecen-1-yl]-sn-glycerol Not reported Moderate (NO suppression) High in PlsEtn Stabilizes ether lipid biosynthesis
1-O-(Z-Tetradec-3-enyl)-sn-glycerol Inactive (100 μM) None Low No significant bioactivity
1-O-Hexadecyl-2-O-methyl-sn-glycerol 10–50 μM (cancer) Not tested Altered Antitumor via membrane disruption
pAG UV-induced toxicity None 93% ether bond retention Used to study ether lipid turnover

Key Observations :

  • The target compound’s E-configuration may enhance metabolic integration into ethanolamine phospholipids (PlsEtn) compared to Z-configured analogs .
  • Antitumor ether lipids like 1-O-Hexadecyl-2-O-methyl-sn-glycerol exhibit direct cytotoxicity, whereas unmodified ether lipids primarily modulate lipid biosynthesis .

Physicochemical Properties

  • Solubility : Saturated analogs (e.g., 1-O-hexadecyl-sn-glycerol) are less soluble in aqueous media than unsaturated variants due to reduced alkyl chain fluidity .
  • Stability : The E-configured double bond in the target compound may confer oxidative stability compared to Z-isomers, which are prone to isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-[(E)-hexadecen-1-yl]-sn-glycerol
Reactant of Route 2
1-O-[(E)-hexadecen-1-yl]-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.